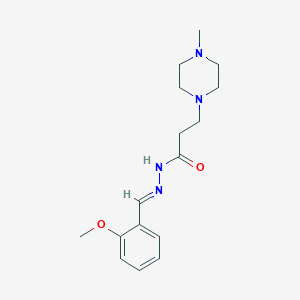
N'-(2-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is a useful research compound. Its molecular formula is C16H24N4O2 and its molecular weight is 304.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.18992602 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
N'-(2-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide and its derivatives have been synthesized and analyzed in various studies to understand their structural characteristics and potential applications. For instance, Alotaibi et al. (2018) synthesized N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, a compound with a similar structure, providing insights into the synthesis process and structural elucidation through spectroscopic methods such as infrared, nuclear magnetic resonance, and mass spectroscopy (Alotaibi et al., 2018).
Antimicrobial and Bioactive Properties
Several studies have explored the antimicrobial and bioactive properties of compounds structurally related to this compound. For example, Mohamed (2007) investigated the synthesis of 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their derivatives, assessing their reactivity and antibacterial activity against common pathogens (Mohamed, 2007).
Potential in Alzheimer's Disease Treatment
Gupta et al. (2020) synthesized a series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives based on the structure of donepezil, a drug used for Alzheimer's disease, suggesting the potential of such compounds in the management of neurodegenerative disorders. This research highlights the relevance of compounds like this compound in the development of new therapeutic agents for Alzheimer's disease (Gupta et al., 2020).
Ligands in Catalytic Reactions
Compounds with structures similar to this compound have been used as ligands in catalytic reactions, demonstrating their versatility in synthetic chemistry. Zhu et al. (2010) utilized 1,4-Bis(2-hydroxy-5-methoxybenzyl)piperazine, a compound with a related structure, as a ligand in Cu-catalyzed N-arylation of imidazoles in water, showcasing the application of such compounds in facilitating organic transformations (Zhu et al., 2010).
Eigenschaften
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-19-9-11-20(12-10-19)8-7-16(21)18-17-13-14-5-3-4-6-15(14)22-2/h3-6,13H,7-12H2,1-2H3,(H,18,21)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLIXPDJVPYDSS-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[(1R*,5R*)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5581400.png)
![methyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5581410.png)
![(3S*,4R*)-4-(4-fluorophenyl)-1-{[2-(methylthio)pyridin-3-yl]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B5581414.png)
![methyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5581424.png)
![2,2'-[1,4-phenylenebis(iminomethylylidene)]dicyclohexanone](/img/structure/B5581428.png)
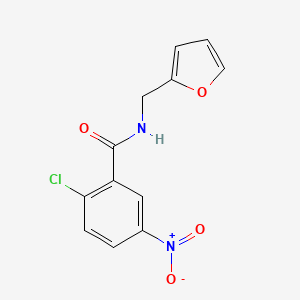
![(3R*,4S*)-4-(3-methoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5581446.png)
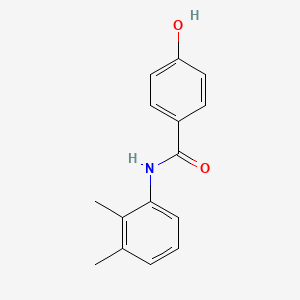
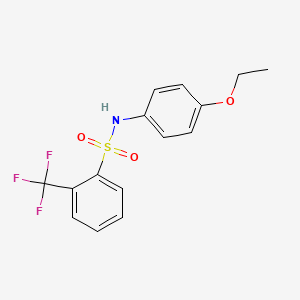
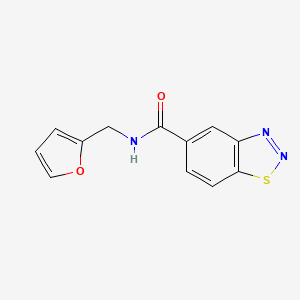
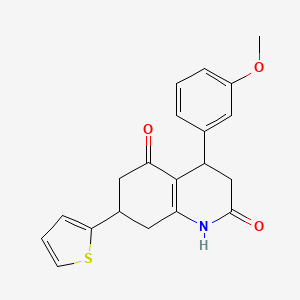

![2-[1-(6-phenoxy-3-pyridinyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5581492.png)
![ethyl 2-[(3S*,4R*)-3-(acetylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B5581494.png)
